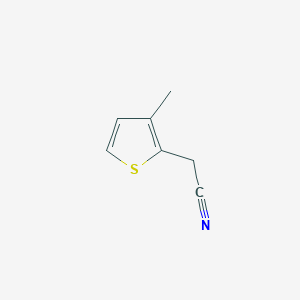

2-(3-Methylthiophen-2-yl)acetonitrile

描述

Structure

2D Structure

3D Structure

属性

分子式 |

C7H7NS |

|---|---|

分子量 |

137.20 g/mol |

IUPAC 名称 |

2-(3-methylthiophen-2-yl)acetonitrile |

InChI |

InChI=1S/C7H7NS/c1-6-3-5-9-7(6)2-4-8/h3,5H,2H2,1H3 |

InChI 键 |

MISNDAMPLNYJCW-UHFFFAOYSA-N |

规范 SMILES |

CC1=C(SC=C1)CC#N |

产品来源 |

United States |

Synthetic Methodologies for 2 3 Methylthiophen 2 Yl Acetonitrile and Precursor Scaffolds

Established Synthetic Pathways to 2-(3-Methylthiophen-2-yl)acetonitrile

While specific literature detailing the optimized synthesis of this compound is not extensively documented, its structure lends itself to established organic chemistry transformations. Plausible synthetic routes can be constructed based on the well-known reactivity of the 3-methylthiophene (B123197) scaffold.

Two primary retrosynthetic pathways are considered conventional for arriving at this compound. These routes involve either the introduction of a cyanomethyl group onto the thiophene (B33073) ring or the transformation of an existing functional group into a nitrile.

Route A: Halomethylation Followed by Cyanation

A common and direct method for the synthesis of arylacetonitriles involves the nucleophilic substitution of a halomethyl group with a cyanide anion. This two-step process would begin with 3-methylthiophene as the starting material.

Halomethylation: The first step is the introduction of a halomethyl group (e.g., -CH₂Cl or -CH₂Br) at the 2-position of the 3-methylthiophene ring. This can be achieved via electrophilic substitution, for instance, a Blanc chloromethylation using formaldehyde and hydrogen chloride, often with a Lewis acid catalyst.

Cyanation: The resulting 2-(halomethyl)-3-methylthiophene is then treated with a cyanide salt, such as sodium cyanide (NaCN) or potassium cyanide (KCN). The cyanide ion acts as a nucleophile, displacing the halide in an SN2 reaction to form the target acetonitrile (B52724). wikipedia.org

Route B: Transformation of 3-Methylthiophene-2-carboxaldehyde

Another logical precursor is 3-methylthiophene-2-carboxaldehyde, which is commercially available. fishersci.ca The conversion of this aldehyde to the corresponding acetonitrile can be accomplished through several multistep sequences.

Reduction and Halogenation: The aldehyde can be reduced to the corresponding alcohol, 2-(hydroxymethyl)-3-methylthiophene, using a reducing agent like sodium borohydride (NaBH₄). The resulting alcohol can then be converted to the more reactive 2-(halomethyl)-3-methylthiophene using reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).

Cyanation: As with Route A, the final step involves the nucleophilic substitution of the halide with a cyanide salt to yield this compound.

For the proposed cyanation step, reaction conditions can be optimized to maximize yield and minimize side products. Key parameters include the choice of solvent, temperature, and the potential use of catalysts.

| Parameter | Condition | Rationale |

| Solvent | Polar aprotic solvents (e.g., DMSO, DMF, Acetonitrile) | These solvents effectively solvate the cation of the cyanide salt while leaving the cyanide anion relatively free and highly nucleophilic, thus accelerating the SN2 reaction. |

| Temperature | Elevated temperatures (e.g., 50-100 °C) | Often required to provide sufficient activation energy for the reaction, but must be controlled to prevent side reactions or decomposition. |

| Catalyst | Phase-transfer catalyst (e.g., Tetrabutylammonium bromide) | Useful if the reaction involves two immiscible phases, facilitating the transport of the cyanide anion into the organic phase to react with the substrate. |

| Cyanide Source | NaCN or KCN | Common and effective sources of the nucleophilic cyanide ion. Less toxic alternatives like zinc cyanide (Zn(CN)₂) can be used in palladium-catalyzed reactions. wikipedia.org |

Synthesis of Key Intermediates for Derivatization

The synthesis of more complex molecules often relies on the preparation of versatile thiophene-based intermediates. These precursors, featuring functional groups like carboxylic acids and ketones, serve as foundational scaffolds for further chemical modification.

2-(3-Methylthiophen-2-yl)succinic acid is a notable intermediate that has been utilized as a starting material for the synthesis of novel hybrid compounds, such as derivatives of 3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione, which have shown potential anticonvulsant and antinociceptive activity. google.com The preparation of this succinic acid derivative has been accomplished using previously established methods, serving as a key building block for creating more complex molecular architectures. google.com

3-Methylthiophene-2-carboxylic acid and its derivatives are fundamental precursors. The carboxylic acid itself is often synthesized by introducing a carboxyl group onto the thiophene ring.

Table 1: Synthesis of 3-Methylthiophene-2-carboxylic acid via Grignard Reaction wikipedia.org

| Starting Material | Key Reagents | Product | Notes |

|---|---|---|---|

| 2-Chloro-3-methylthiophene | 1. Magnesium (Mg), Alkyl halide (e.g., ethyl bromide) | 3-Methylthiophene-2-carboxylic acid | The alkyl halide helps to activate the magnesium and initiate the Grignard formation, leading to improved yields. |

| 2. Carbon Dioxide (CO₂) |

Furthermore, the carboxylic acid can be converted into other useful derivatives. For example, 3-methylthiophene-2-carbonitrile can be prepared from the corresponding carboxylic acid in a three-step sequence: masterorganicchemistry.com

Conversion to the acid chloride using a reagent like thionyl chloride (SOCl₂).

Reaction of the acid chloride with ammonia (B1221849) (NH₃) to form the amide.

Dehydration of the amide using a dehydrating agent such as phosphorus oxychloride (POCl₃) to furnish the nitrile.

2-Acetyl-3-methylthiophene is another valuable precursor, serving as an intermediate in the synthesis of various compounds, including chalcone derivatives. wikipedia.orgmasterorganicchemistry.com The preparation of this ketone is typically achieved via a Friedel-Crafts acylation reaction on the 3-methylthiophene ring.

In this reaction, 3-methylthiophene is treated with an acylating agent, most commonly acetic anhydride or acetyl chloride, in the presence of a catalyst. While traditional Friedel-Crafts catalysts like aluminum chloride can be used, greener methods have been developed. One such method for the analogous synthesis of 2-acetylthiophene employs phosphoric acid as a catalyst, with the reaction proceeding at elevated temperatures. google.com

Table 2: Representative Conditions for the Acylation of Thiophenes google.comorganic-chemistry.org

| Thiophene Substrate | Acylating Agent | Catalyst / Solvent | Temperature | Product |

|---|---|---|---|---|

| Thiophene | Acetic Anhydride | Phosphoric Acid / Acetic Acid | 70-80°C | 2-Acetylthiophene |

These conditions can be adapted for the synthesis of 2-acetyl-3-methylthiophene from 3-methylthiophene, leveraging the activating effect of the methyl group which directs the electrophilic substitution to the adjacent C2 position.

Chemical Reactivity and Transformation Pathways of 2 3 Methylthiophen 2 Yl Acetonitrile

Reactions Involving the Acetonitrile (B52724) Group

The acetonitrile moiety, characterized by the cyano (-C≡N) group attached to a methylene (B1212753) (-CH2-) bridge, is a versatile functional group. Its reactivity is centered on the electrophilicity of the nitrile carbon, the nucleophilicity of the nitrile nitrogen, and the acidity of the adjacent α-protons.

The carbon atom of the nitrile group is electrophilic and susceptible to attack by nucleophiles. This can lead to the formation of various functional groups. A common reaction involves the addition of organometallic reagents, such as Grignard or organolithium reagents, which, after hydrolysis of the intermediate imine, yield ketones.

Furthermore, the methylene protons adjacent to the nitrile group are acidic and can be deprotonated by a strong base to form a resonance-stabilized carbanion. This carbanion is a potent nucleophile that can participate in various substitution and addition reactions. For instance, treatment with trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) and a trialkylamine base can generate a silyl (B83357) ketene (B1206846) imine in situ. richmond.edu This nucleophilic intermediate can then react with electrophiles like acetals and nitrones. richmond.edu This methodology provides an efficient alternative to traditional base-mediated α-substitution of nitriles.

A plausible reaction pathway for the nucleophilic substitution of 2-(3-methylthiophen-2-yl)acetonitrile is outlined below:

| Reaction Type | Reagents | Intermediate | Product Type |

|---|---|---|---|

| α-Alkylation | 1. Strong Base (e.g., LDA, NaH) 2. Alkyl Halide (R-X) | α-cyano carbanion | α-substituted nitrile |

| Michael Addition | 1. Base 2. α,β-Unsaturated Carbonyl | α-cyano carbanion | γ-ketonitrile |

| Addition of Organometallics | 1. Grignard Reagent (R-MgBr) 2. H₃O⁺ | Imine anion, then Imine | Ketone |

The nitrile group can undergo hydrolysis under either acidic or basic conditions to yield a carboxylic acid or an amide, respectively. ntnu.nonih.gov The reaction proceeds through the initial formation of an amide intermediate, which can be isolated under controlled conditions.

Acid-catalyzed hydrolysis: Protonation of the nitrile nitrogen enhances the electrophilicity of the carbon, facilitating the attack by water.

Base-catalyzed hydrolysis: Nucleophilic attack of a hydroxide (B78521) ion on the nitrile carbon initiates the process, which typically yields the corresponding carboxylate salt upon completion. nih.gov

These pathways convert this compound into valuable synthetic intermediates, as shown in the following table.

| Reaction Pathway | Conditions | Intermediate Product | Final Product |

|---|---|---|---|

| Amidation | Controlled alkaline hydrolysis (e.g., KOH/EtOH) | - | 2-(3-Methylthiophen-2-yl)acetamide |

| Full Hydrolysis | Strong acid (e.g., H₂SO₄, heat) or strong base (e.g., NaOH, heat) | 2-(3-Methylthiophen-2-yl)acetamide | 2-(3-Methylthiophen-2-yl)acetic acid |

The nitrile group is a key participant in the synthesis of various heterocyclic systems. Acetonitrile itself can undergo cyclotrimerization to form triazines or react with other nitriles to generate pyrimidines under specific conditions. ntnu.no For this compound, intramolecular cyclization is less likely without another reactive group, but it can serve as a building block in intermolecular condensation and cyclization reactions. For example, base-catalyzed condensation reactions involving the active methylene group can lead to the formation of more complex cyclic structures. A plausible reaction involves a base-promoted intramolecular condensation following Michael additions with acrylonitrile, which could lead to substituted cyclohexene (B86901) skeletons. nih.gov

Reactivity of the 3-Methylthiophene (B123197) Ring System

The 3-methylthiophene ring is an electron-rich aromatic heterocycle, making it highly susceptible to electrophilic attack. The positions of the existing methyl and acetonitrile substituents significantly influence the regioselectivity of these reactions.

Electrophilic aromatic substitution (SEAr) is a characteristic reaction of thiophene (B33073). slideshare.netwikipedia.org The thiophene ring is more reactive than benzene (B151609), with substitution occurring preferentially at the C2 (α) position, or the C5 position if C2 is occupied. In this compound, the C2 and C3 positions are already substituted. The substituents direct incoming electrophiles:

3-Methyl group (-CH₃): An activating, ortho-, para-directing group. It activates the C2 and C4 positions.

2-Acetonitrile group (-CH₂CN): An alkyl group, which is weakly activating and ortho-, para-directing. It activates the C3 and C5 positions.

Considering these effects, the C5 position is doubly activated and sterically accessible, making it the most probable site for electrophilic attack. The C4 position is less favored. Research on the bromination of 3-methylthiophene shows that substitution occurs readily at the 2- and 5-positions. researchgate.net With the 2-position blocked, electrophilic substitution on this compound is strongly expected to yield the 5-substituted derivative as the major product.

| Reaction | Reagents | Electrophile | Expected Major Product |

|---|---|---|---|

| Halogenation | Br₂, FeBr₃ or NBS | Br⁺ | 2-(5-Bromo-3-methylthiophen-2-yl)acetonitrile |

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | 2-(3-Methyl-5-nitrothiophen-2-yl)acetonitrile |

| Sulfonation | Fuming H₂SO₄ | SO₃ | 5-(Cyanomethyl)-4-methylthiophene-2-sulfonic acid |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ | 1-(5-(Cyanomethyl)-4-methylthiophen-2-yl)ethan-1-one (for R=CH₃) |

The thiophene ring, while aromatic, can undergo transformations that alter the heterocyclic core. One of the most significant reactions is reductive desulfurization, typically achieved with Raney nickel. tandfonline.com This process cleaves the carbon-sulfur bonds and saturates the carbon chain with hydrogen, effectively removing the sulfur atom and the aromaticity. Applying this reaction to this compound would result in an aliphatic nitrile.

Thiophene derivatives can also undergo reductive cleavage through the action of alkali metals in liquid ammonia (B1221849). tandfonline.com Furthermore, interactions with various transition metal complexes can lead to products where the thiophene ring is partially reduced or cleaved at a C-S bond. researchgate.net These transformations highlight the utility of the thiophene ring as a "building block" in synthesis, where its structure can be strategically modified or removed after guiding the formation of a desired carbon skeleton. tandfonline.com

Oxidation and Reduction Chemistry of the Thiophene Moiety

The thiophene ring in this compound is susceptible to both oxidation and reduction reactions, which can alter its aromaticity and lead to a variety of functionalized products. The reactivity is influenced by the electron-rich nature of the thiophene ring and the presence of the activating methyl and electron-withdrawing acetonitrile substituents.

Oxidation: Oxidation of the thiophene moiety primarily occurs at the sulfur atom, leading to the formation of thiophene-1-oxides (sulfoxides) and subsequently thiophene-1,1-dioxides (sulfones). researchgate.netfemaflavor.orgwikipedia.org These reactions typically employ oxidizing agents such as peracids (e.g., m-CPBA) or hydrogen peroxide. researchgate.netresearchgate.net The resulting sulfoxides are often reactive intermediates that can undergo further transformations, such as Diels-Alder reactions. researchgate.net The sulfoxidation of a thiophene ring can create a reactive, electrophilic intermediate. nih.gov In some cases, oxidation can also occur at the C2-C3 double bond, leading to an epoxide which can then rearrange. wikipedia.org For instance, the oxidation of thiophene with trifluoroperacetic acid yields a mixture of sulfoxide (B87167) and sulfone products. wikipedia.org Theoretical studies suggest that the reaction of thiophene with singlet oxygen most favorably proceeds via a [2+4] cycloaddition to form an endoperoxide intermediate. researchgate.net

Reduction: The reduction of the thiophene ring is more challenging due to its aromatic stability. However, under certain conditions, partial or complete reduction can be achieved. The Birch reduction of substituted thiophenes, including 3-methylthiophene, using sodium in liquid ammonia with an alcohol co-solvent, has been shown to yield partially reduced dihydrothiophenes and ring-opened products. researchgate.net Catalytic hydrogenation can also be employed, though it often requires harsh conditions and can lead to desulfurization. Transition metal complexes can facilitate reactions where the thiophene is partially reduced or cleaved at a carbon-sulfur bond. researchgate.net

The table below summarizes key oxidative and reductive transformations relevant to the thiophene moiety.

| Reaction Type | Reagent(s) | Product Type | Reference |

|---|---|---|---|

| S-Oxidation | Peracids (e.g., m-CPBA), Dimethyldioxirane | Thiophene-1-oxide (Sulfoxide) | researchgate.net |

| S,S-Dioxidation | Excess Peracids (e.g., m-CPBA), H₂O₂ | Thiophene-1,1-dioxide (Sulfone) | researchgate.netresearchgate.net |

| Cycloaddition | Singlet Oxygen (¹O₂) | Endoperoxide | researchgate.net |

| Birch Reduction | Na/NH₃, Alcohol | Partially reduced and ring-opened products | researchgate.net |

Transformations at the Methyl Substituent

The methyl group at the C3 position of the thiophene ring is a key site for functionalization. It can undergo various transformations, primarily oxidation and halogenation, to introduce new functional groups.

Oxidation: The oxidation of the methyl group on a thiophene ring to a carboxylic acid is a well-established transformation. pharmaguideline.com For example, 3-methylthiophene can be effectively oxidized to 3-thiophenecarboxylic acid using strong oxidizing agents like sodium dichromate (Na₂Cr₂O₇) in water at elevated temperatures and pressures. psu.edu Other reported methods include oxidation using catalysts like cobalt and manganese acetates. psu.edu This conversion is significant as it transforms a simple alkyl substituent into a versatile functional group that can participate in a wide range of subsequent reactions, such as esterification and amidation.

Halogenation: Side-chain halogenation of the methyl group provides an entry point for nucleophilic substitution reactions. The reaction of a methylthiophene with N-bromosuccinimide (NBS), typically initiated by light or a radical initiator, can lead to the formation of a bromomethyl derivative. psu.edu This bromomethyl group is a reactive handle that can be converted into other functionalities. For instance, it can be reacted with hexamethylenetetramine followed by hydrolysis (Sommelet reaction) to yield an aldehyde, or it can be used in various nucleophilic substitution reactions to introduce groups like hydroxides, alkoxides, or amines. psu.edu

The following table details common transformations involving the methyl substituent on the thiophene ring.

| Reaction Type | Reagent(s) | Intermediate/Product | Potential Subsequent Product(s) | Reference |

|---|---|---|---|---|

| Oxidation | Na₂Cr₂O₇, H₂O, Heat | 3-Thiophenecarboxylic acid | Esters, Amides, Acid chlorides | psu.edu |

| Radical Bromination | N-Bromosuccinimide (NBS), Initiator (e.g., AIBN) | 3-(Bromomethyl)thiophene derivative | Aldehydes, Alcohols, Amines, Ethers | psu.edu |

Synthesis of Advanced Derivatives and Analogues of 2 3 Methylthiophen 2 Yl Acetonitrile

Pyrrolidine-2,5-dione Derivatives Incorporating the 3-Methylthiophen-2-yl Moiety

The synthesis of pyrrolidine-2,5-dione derivatives featuring the 3-methylthiophen-2-yl group has been an area of significant interest. These compounds are structurally related to potent anticonvulsants. mdpi.com A general synthetic approach involves the reaction of a suitably substituted succinic anhydride with an appropriate amine or ammonia (B1221849), followed by cyclization to form the pyrrolidine-2,5-dione ring.

In a specific example, a multi-step synthesis can be envisioned starting from 2-(3-methylthiophen-2-yl)acetonitrile. This would first involve the conversion of the nitrile group to a carboxylic acid, followed by reactions to introduce the necessary functionalities for the formation of the succinimide ring. The resulting 3-(3-methylthiophen-2-yl)pyrrolidine-2,5-dione can then be further functionalized. For instance, N-alkylation with various alkyl halides can introduce diverse substituents at the nitrogen atom of the pyrrolidine-2,5-dione ring, allowing for the exploration of structure-activity relationships. mdpi.com

| Starting Material | Reagents | Product | Key Features |

| This compound | 1. Hydrolysis (e.g., NaOH, H₂O) 2. Conversion to succinic acid derivative 3. Cyclization (e.g., with urea or an amine) | 3-(3-Methylthiophen-2-yl)pyrrolidine-2,5-dione | Core pyrrolidine-2,5-dione structure with the 3-methylthiophen-2-yl substituent. |

| 3-(3-Methylthiophen-2-yl)pyrrolidine-2,5-dione | Alkyl halide (R-X), Base (e.g., K₂CO₃) | N-Alkyl-3-(3-methylthiophen-2-yl)pyrrolidine-2,5-dione | Introduction of various alkyl groups at the nitrogen atom. |

This table outlines a generalized synthetic pathway for the creation of pyrrolidine-2,5-dione derivatives.

Pyrazole Derivatives Featuring the 3-Methylthiophen-2-yl Fragment

The synthesis of pyrazole derivatives from this compound offers a pathway to a class of compounds with a wide range of biological activities. A common method for constructing the pyrazole ring is through the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative.

Starting from this compound, the nitrile group can be hydrolyzed to a carboxylic acid, which can then be converted to a β-ketoester. This intermediate can subsequently react with hydrazine or a substituted hydrazine to yield the desired pyrazole derivative. For example, reaction with hydrazine hydrate would lead to a 5-(3-methylthiophen-2-yl)methyl-1H-pyrazol-3(2H)-one. The regioselectivity of this reaction can be influenced by the nature of the substituents on both the β-ketoester and the hydrazine. nih.govdergipark.org.tr

| Intermediate | Reagents | Product | Reaction Type |

| β-ketoester derived from 2-(3-methylthiophen-2-yl)acetic acid | Hydrazine hydrate | 5-((3-Methylthiophen-2-yl)methyl)-1H-pyrazol-3(2H)-one | Cyclocondensation |

| β-ketoester derived from 2-(3-methylthiophen-2-yl)acetic acid | Phenylhydrazine | 5-((3-Methylthiophen-2-yl)methyl)-2-phenyl-1,2-dihydropyrazol-3-one | Cyclocondensation |

This table illustrates the synthesis of pyrazole derivatives through cyclocondensation reactions.

Thienopyrimidine and Related Fused Heterocyclic Systems

Thienopyrimidines, which are bioisosteres of purines, represent an important class of fused heterocyclic compounds. semanticscholar.org The synthesis of thienopyrimidines incorporating the 3-methylthiophene (B123197) moiety can be achieved through various routes, often starting from an appropriately substituted aminothiophene.

A versatile approach involves the Gewald reaction to synthesize a 2-amino-3-cyanothiophene derivative, which can then be used as a key intermediate. semanticscholar.org For instance, starting with a suitable ketone, elemental sulfur, and malononitrile (B47326), a substituted 2-aminothiophene can be prepared. This aminothiophene can then undergo cyclization with reagents like formamide or orthoesters to construct the pyrimidine ring, yielding the thieno[2,3-d]pyrimidine core. researchgate.netnih.gov Further modifications can be made to introduce various substituents on the pyrimidine ring. nih.govtandfonline.com

| Starting Aminothiophene | Cyclizing Agent | Product | Key Transformation |

| 2-Amino-4,5-dimethyl-3-cyanothiophene | Formamide | 4-Amino-5,6-dimethylthieno[2,3-d]pyrimidine | Construction of the pyrimidine ring. |

| 2-Amino-3-ethoxycarbonyl-4,5-dimethylthiophene | Phenyl isothiocyanate, then cyclization | 3-Phenyl-2-thioxo-2,3,5,6,7,8-hexahydrobenzo nih.govnih.govthieno[2,3-d]pyrimidin-4(1H)-one | Formation of a thioxo-thienopyrimidinone derivative. |

This table showcases methods for the synthesis of thienopyrimidine systems.

Carbamate Derivatives of 3-Methylthiophene

Carbamates are a significant class of organic compounds with applications in pharmaceuticals and agrochemicals. niscpr.res.in The synthesis of carbamate derivatives of 3-methylthiophene can be accomplished through several established methods. A common route involves the reaction of an alcohol or phenol with an isocyanate, or the reaction of an amine with a chloroformate.

For instance, 3-methylthiophen-2-ol could be reacted with various isocyanates (R-N=C=O) to yield the corresponding O-(3-methylthiophen-2-yl) carbamates. Alternatively, an amine derived from the 3-methylthiophene core could be treated with a chloroformate (Cl-CO-OR) to produce N-(3-methylthiophen-2-yl) carbamates. These reactions are often carried out in the presence of a base to neutralize the hydrogen chloride byproduct. nih.govorganic-chemistry.orgorganic-chemistry.org

| Thiophene (B33073) Precursor | Reagent | Product Class | Reaction Type |

| 3-Methylthiophen-2-ol | Alkyl/Aryl isocyanate | O-(3-Methylthiophen-2-yl) carbamate | Addition |

| 2-Amino-3-methylthiophene | Alkyl/Aryl chloroformate | N-(3-Methylthiophen-2-yl) carbamate | Nucleophilic acyl substitution |

This table provides an overview of synthetic routes to carbamate derivatives of 3-methylthiophene.

Photochemical Transformations of Thiophene-Containing Analogues

The photochemistry of thiophene and its derivatives has been extensively studied, revealing a range of interesting transformations. researchgate.net Photoisomerization is a common reaction, where irradiation can lead to the formation of different isomers. For example, pentatomic heterocyclic compounds like thiophene can undergo photoisomerization to yield corresponding isomers. researchgate.net

Another significant photochemical reaction is photocyclization. Styrylthiophenes, for instance, can undergo photocyclization to form thiahelicenes. acs.org This process typically involves a Z-E isomerization of the styrylthiophene precursor, followed by the key photocyclization step. The position of the sulfur atom within the thiophene ring can influence the electronic properties of the resulting helical structures. acs.org These photochemical transformations offer a powerful tool for the synthesis of complex and unique molecular architectures.

Other Novel Structural Analogues and Hybrid Compounds

Beyond the specific classes of derivatives mentioned above, the this compound scaffold has been utilized to create a variety of other novel structural analogues and hybrid compounds. For instance, multicomponent reactions have been employed to synthesize complex thiophene analogues with potential anticancer properties. researchgate.net These reactions often involve the strategic combination of several starting materials to build intricate molecular frameworks in a single step.

Furthermore, the thiophene ring can be incorporated into larger, more complex systems. For example, it can be fused with other heterocyclic rings to create polycyclic aromatic compounds with unique electronic and photophysical properties. The versatility of the thiophene moiety allows for its integration into a wide range of molecular designs, leading to the development of new materials and biologically active molecules. researchgate.net

Computational Chemistry and Theoretical Investigations of 2 3 Methylthiophen 2 Yl Acetonitrile Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic properties of molecules. It offers a favorable balance between computational cost and accuracy, making it well-suited for the analysis of thiophene (B33073) derivatives.

The first step in a computational study is typically the geometry optimization of the molecule. Using DFT methods, such as the widely used B3LYP functional with a suitable basis set (e.g., 6-311G), the most stable three-dimensional arrangement of atoms in 2-(3-Methylthiophen-2-yl)acetonitrile can be determined by finding the minimum energy conformation. This optimized geometry provides the foundation for all subsequent calculations of molecular properties.

Once the geometry is optimized, a detailed analysis of the electronic structure can be performed. This involves examining the distribution of electrons within the molecule, which is crucial for understanding its chemical behavior. Key parameters such as bond lengths, bond angles, and dihedral angles are calculated and can be compared with experimental data if available. For instance, the planarity of the thiophene ring and the orientation of the acetonitrile (B52724) and methyl substituents are critical features of its structure.

Table 1: Representative Optimized Geometrical Parameters for a Thiophene-based Acetonitrile Derivative (Calculated at the B3LYP/6-311G level)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C=C (thiophene) | 1.37 - 1.42 | - | - |

| C-S (thiophene) | 1.72 - 1.75 | - | - |

| C-C (ring-CH2) | 1.51 | - | - |

| C-C (CH2-CN) | 1.47 | - | - |

| C≡N | 1.16 | - | - |

| C-S-C | - | 92.0 - 93.0 | - |

| Ring-C-C | - | 125.0 - 128.0 | - |

| C-C-C (acetonitrile) | - | 112.0 - 114.0 | - |

| C-C-C-N | - | - | ~178.0 |

Note: The data in this table is illustrative and represents typical values for similar compounds, not experimentally verified data for this compound.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO is the orbital most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons.

The energy of the HOMO is related to the ionization potential and represents the electron-donating ability of the molecule, while the LUMO energy is related to the electron affinity and indicates the electron-accepting ability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining the molecule's kinetic stability, chemical reactivity, and electronic transport properties. A smaller energy gap suggests higher reactivity and lower stability.

For this compound, DFT calculations would reveal the spatial distribution of the HOMO and LUMO. Typically, in such π-conjugated systems, the HOMO and LUMO are delocalized over the thiophene ring and the acetonitrile group.

Table 2: Illustrative Frontier Molecular Orbital Energies and Energy Gap for a Thiophene Acetonitrile Derivative (Calculated at the B3LYP/6-311G level)

| Parameter | Energy (eV) |

| HOMO Energy | -6.5 to -7.5 |

| LUMO Energy | -1.0 to -2.0 |

| HOMO-LUMO Gap (ΔE) | 4.5 to 6.5 |

Note: The data in this table is illustrative and represents typical values for similar compounds, not experimentally verified data for this compound.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map displays different colors on the electron density surface to represent the electrostatic potential. Regions of negative potential (typically colored in shades of red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (colored in shades of blue) are electron-deficient and are prone to nucleophilic attack.

For this compound, the MEP map would likely show negative potential around the nitrogen atom of the nitrile group and the sulfur atom of the thiophene ring, indicating these as potential sites for electrophilic interaction. Positive potential would be expected around the hydrogen atoms.

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω).

Molecules with extended π-conjugated systems and significant charge asymmetry can exhibit non-linear optical (NLO) properties, which are of interest for applications in optoelectronics. DFT calculations can be used to predict the NLO properties of this compound by calculating the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β).

A large hyperpolarizability value indicates a strong NLO response. The presence of the electron-donating methyl group and the electron-withdrawing nitrile group on the thiophene ring could potentially lead to interesting NLO properties.

Table 3: Representative Calculated NLO Properties for a Thiophene Derivative (Calculated at the B3LYP/6-311G level)

| Property | Value (a.u.) |

| Dipole Moment (μ) | 3.0 - 5.0 |

| Mean Polarizability (α) | 80 - 120 |

| First Hyperpolarizability (β) | 100 - 500 |

Note: The data in this table is illustrative and represents typical values for similar compounds, not experimentally verified data for this compound.

Molecular Dynamics Simulations for Conformational Analysis and Dynamics

While DFT calculations provide insights into the static properties of a single molecule, molecular dynamics (MD) simulations can be employed to study the conformational dynamics and flexibility of this compound over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing for the exploration of different conformations and the study of how the molecule behaves in different environments, such as in a solvent.

These simulations can reveal the preferred conformations of the molecule and the energy barriers between them. For this compound, MD simulations could be used to study the rotation around the single bond connecting the thiophene ring and the acetonitrile group, providing a more complete picture of its structural dynamics.

Analysis of Intermolecular Interactions and Crystal Packing

In the solid state, molecules of this compound will arrange themselves in a specific crystalline lattice. The nature of the intermolecular interactions governs the crystal packing. Computational methods can be used to analyze and predict these interactions.

Techniques such as Hirshfeld surface analysis can be employed to visualize and quantify the different types of intermolecular contacts within the crystal structure. For a molecule like this compound, one might expect to see various non-covalent interactions, including C-H···N, C-H···S, and π-π stacking interactions involving the thiophene rings. Understanding these interactions is crucial for predicting the crystal structure and solid-state properties of the compound. For instance, studies on the closely related 2-(5-bromothiophen-2-yl)acetonitrile have revealed the presence of C—H⋯N, C—H⋯S, and S⋯π interactions in its crystal packing. researchgate.net

Hirshfeld Surface Analysis and Two-Dimensional Fingerprint Plots

Hirshfeld surface analysis is a valuable computational tool for visualizing and quantifying intermolecular interactions within a crystal lattice. By mapping properties onto this surface, such as the normalized contact distance (dnorm), a detailed picture of the forces governing the crystal packing emerges. For this compound, while a dedicated crystallographic study is not available, analysis of the closely related compound, 2-(5-bromothiophen-2-yl)acetonitrile, provides significant insights into the expected interactions.

The dnorm map for a molecule like this compound would be expected to highlight key contact points. Red areas on the dnorm surface indicate contacts shorter than the van der Waals radii, signifying strong interactions such as hydrogen bonds. In the case of 2-(5-bromothiophen-2-yl)acetonitrile, these red regions are prominent around the nitrogen atom of the nitrile group and the hydrogen atoms of the thiophene ring, indicating the presence of C-H···N interactions nih.gov. Weaker C-H···S and S···π interactions are also observed nih.gov. Given the structural similarity, it is highly probable that this compound would exhibit a similar pattern of intermolecular contacts, with the methyl group potentially introducing additional weak van der Waals interactions.

Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different intermolecular contacts. These plots display the distribution of distances from the Hirshfeld surface to the nearest nucleus inside (di) and outside (de) the surface. For a thiophene derivative, the fingerprint plot would be expected to be dominated by H···H, C···H/H···C, and S···H/H···S contacts nih.gov. In a study of N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, the most significant contributions to the Hirshfeld surface were from H···H (21%), C···H (20%), S···H (19%), and N···H (14%) interactions nih.govacs.org. This distribution underscores the importance of a variety of weak intermolecular forces in the crystal packing of thiophene compounds.

Table 1: Predicted Percentage Contributions of Intermolecular Contacts to the Hirshfeld Surface of this compound

| Interaction Type | Predicted Percentage Contribution (%) |

| H···H | ~40 |

| C···H/H···C | ~30 |

| S···H/H···S | ~20 |

| N···H/H···N | ~5 |

| Other | ~5 |

Note: This data is predictive and based on the analysis of structurally similar thiophene derivatives.

Characterization of Hydrogen Bonding Networks

Hydrogen bonds play a crucial role in determining the supramolecular architecture of molecular crystals. In the case of this compound, the primary hydrogen bond acceptor is the nitrogen atom of the acetonitrile group, while the hydrogen atoms on the thiophene ring and the methyl group can act as donors. The resulting hydrogen bonding network is likely to be characterized by weak C-H···N interactions.

The characterization of these networks can be further elucidated through computational methods that can predict the geometry and energy of these bonds. For instance, in a study of N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, the crystal packing was stabilized by both C–H···N and N–H···N hydrogen bonds nih.gov. The presence of the methyl group in this compound may lead to additional, albeit weaker, C-H···N or C-H···S interactions, further influencing the three-dimensional arrangement of the molecules in the crystal.

Examination of π-π Stacking and C-H...π Interactions

Aromatic and heteroaromatic rings, such as the thiophene ring in this compound, are capable of engaging in π-π stacking and C-H···π interactions. These non-covalent interactions are fundamental in molecular recognition, crystal engineering, and the stabilization of biological macromolecules.

C-H···π interactions, where a C-H bond acts as a weak hydrogen bond donor to the π-system of the thiophene ring, are also expected to be present. These interactions are increasingly recognized as important forces in the stabilization of crystal structures and protein-ligand complexes nih.govresearchgate.net. The hydrogen atoms of the methyl group and the acetonitrile's methylene (B1212753) group are potential donors for such interactions with the thiophene ring of a neighboring molecule. In the crystal structure of 5-Methylphenanthro[2,3-b]thiophene, weak C-H···π interactions are a feature of the crystal packing researchgate.net.

Table 2: Predicted Intermolecular Interaction Geometries in this compound

| Interaction Type | Donor | Acceptor | Predicted Distance (Å) | Predicted Angle (°) |

| C-H···N | Thiophene C-H | Nitrile N | 2.4 - 2.8 | 130 - 170 |

| π-π Stacking | Thiophene Ring | Thiophene Ring | 3.5 - 4.0 (centroid-centroid) | N/A |

| C-H···π | Methyl C-H | Thiophene Ring | 2.6 - 3.0 | 120 - 160 |

Note: This data is predictive and based on typical geometries observed for these types of interactions in similar molecular systems.

Energy Framework Analysis for Crystal Stability

Energy framework analysis is a computational technique that provides a visual and quantitative representation of the intermolecular interaction energies within a crystal. This method allows for the identification of the dominant forces and the anisotropy of the crystal packing. By calculating the electrostatic, dispersion, and total interaction energies between molecular pairs, an "energy framework" can be constructed, where the thickness of the cylinders connecting the centers of mass of interacting molecules is proportional to the strength of the interaction crystalexplorer.net.

The energy framework would also highlight the topology of the interactions. For instance, it might reveal a layered or herringbone packing arrangement, depending on the relative strengths of the different types of intermolecular forces. The visualization of the electrostatic (red), dispersion (green), and total (blue) energy frameworks provides a clear and intuitive understanding of the supramolecular architecture crystalexplorer.netnih.gov. The absence of strong, directional interactions like classical hydrogen bonds would likely result in a more isotropic energy framework, indicating that the crystal's stability arises from a network of weaker, more diffuse interactions.

Table 3: Predicted Interaction Energy Components for this compound

| Energy Component | Predicted Contribution |

| Electrostatic | Moderate |

| Dispersion | Dominant |

| Repulsion | Moderate |

| Total Interaction Energy | Favorable (Negative) |

Note: This data is qualitative and based on the analysis of similar organic molecular crystals.

Molecular Docking Studies for Elucidating Binding Modes and Interactions with Theoretical Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict the binding mode and affinity of a small molecule ligand to a protein target. Thiophene derivatives are known to exhibit a wide range of biological activities, and molecular docking studies can provide valuable insights into their mechanism of action at a molecular level nih.govconsensus.appdntb.gov.ua.

For this compound, molecular docking could be employed to explore its potential interactions with various biological targets. For example, thiophene-containing compounds have been investigated as inhibitors of enzymes such as dihydrofolate reductase and as agents targeting proteins involved in cancer and viral diseases gyanvihar.orgnih.gov. The docking process involves placing the ligand into the binding site of the protein and evaluating the binding affinity using a scoring function. The results can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that contribute to the stability of the ligand-protein complex.

A hypothetical docking study of this compound into an enzyme active site might show the nitrile group acting as a hydrogen bond acceptor with an amino acid residue, while the thiophene ring engages in hydrophobic or π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan. The methyl group could also contribute to binding through van der Waals interactions within a hydrophobic pocket. The binding energy, typically expressed in kcal/mol, provides an estimate of the binding affinity, with more negative values indicating stronger binding gyanvihar.org.

Table 4: Hypothetical Molecular Docking Results for this compound with a Theoretical Protein Target

| Parameter | Predicted Value/Interaction |

| Binding Energy (kcal/mol) | -5.0 to -8.0 |

| Hydrogen Bonds | Nitrile N with active site residue (e.g., Lys, Arg) |

| Hydrophobic Interactions | Thiophene ring and methyl group with hydrophobic pocket (e.g., Leu, Val, Ile) |

| π-π Stacking | Thiophene ring with aromatic residue (e.g., Phe, Tyr, Trp) |

Note: This data is hypothetical and for illustrative purposes only, as the actual results would depend on the specific protein target used in the docking study.

Applications in Advanced Organic Synthesis

Role as a Versatile Building Block for Diverse Heterocyclic Scaffolds

The utility of 2-(3-Methylthiophen-2-yl)acetonitrile as a building block is primarily derived from the reactivity of its methylene (B1212753) (-CH2-) and nitrile (-CN) groups. The methylene group is activated by the adjacent electron-withdrawing nitrile and the thiophene (B33073) ring, making its protons acidic and easily removable by a base. This facilitates its participation in a wide range of condensation and cyclization reactions to form diverse heterocyclic rings fused to or substituted with the 3-methyl-thienyl group.

One of the most prominent applications is in the synthesis of thieno[2,3-b]pyridines , a class of fused heterocycles with significant biological activities, including anti-inflammatory, antibacterial, and antiviral properties. researchgate.net The synthesis often proceeds through an initial base-catalyzed Knoevenagel condensation of the this compound with a 1,3-dicarbonyl compound or a related derivative. The resulting intermediate can then undergo an intramolecular cyclization, often via a Thorpe-Ziegler reaction, to construct the fused pyridine (B92270) ring. researchgate.net

Furthermore, this acetonitrile (B52724) derivative can be used to synthesize other important heterocyclic systems such as thienopyrimidines and thienopyridazines. mdpi.comekb.eg These syntheses leverage the nitrile group's ability to participate in cyclocondensation reactions with various binucleophilic reagents. For example, reaction with amidines or guanidines can lead to the formation of aminopyrimidine rings fused to the thiophene core.

The general reaction pathways illustrating the versatility of this building block are summarized in the table below.

| Reaction Type | Reactant(s) | Resulting Heterocyclic Scaffold | Reference Analogy |

| Knoevenagel Condensation / Thorpe-Ziegler Cyclization | 1,3-Diketones, Malononitrile (B47326) derivatives | Thieno[2,3-b]pyridine | researchgate.net |

| Cyclocondensation | Guanidine, Urea, or Thiourea | Thieno[2,3-d]pyrimidine | mdpi.comekb.eg |

| Reaction with Hydrazine | Hydrazine derivatives | Thieno[2,3-c]pyridazine | N/A |

Utilization in Multi-Component Reactions

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing moieties from all starting materials, are a cornerstone of modern synthetic and medicinal chemistry. researchgate.net They offer significant advantages in efficiency, atom economy, and the rapid generation of molecular diversity. This compound is an excellent substrate for various MCRs due to its dual functionality.

A well-established MCR for the synthesis of polysubstituted 2-aminothiophenes is the Gewald three-component reaction . researchgate.netmdpi.comorganic-chemistry.orgumich.edu This reaction typically involves the condensation of a carbonyl compound, an active methylene nitrile, and elemental sulfur in the presence of a base. researchgate.netmdpi.com While the classic Gewald reaction builds a new thiophene ring, this compound can be employed in analogous MCRs where it acts as the active methylene nitrile component to build other heterocyclic rings onto different substrates.

For instance, a one-pot synthesis of highly substituted pyridines or pyrimidines can be envisioned. A typical sequence would involve the initial Knoevenagel condensation of this compound with an aromatic aldehyde. The resulting vinyl nitrile intermediate can then react in situ with a third component, such as a malononitrile or cyanothioacetamide, to undergo a Michael addition followed by cyclization and aromatization, yielding a complex heterocyclic product. researchgate.net This strategy allows for the creation of large libraries of compounds from simple starting materials in a time- and resource-efficient manner. researchgate.net

| MCR Type | Component 1 | Component 2 | Component 3 | Resulting Product Class | Reference Analogy |

| Pyridine Synthesis | Aromatic Aldehyde | This compound | Active Methylene Compound (e.g., Malononitrile) | Highly substituted Pyridines | nih.gov |

| Thienopyridine Synthesis | Carbonyl Compound | This compound | Cyanothioacetamide | Substituted Thieno[2,3-b]pyridines | researchgate.net |

Contribution to Modern Drug Design Strategies as a Precursor for Complex Molecules

The ability to efficiently generate complex and diverse molecular structures is central to modern drug discovery. The thiophene ring and its fused derivatives are considered "privileged scaffolds" in medicinal chemistry, as they are found in a wide array of pharmacologically active compounds, including notable drugs like the antipsychotic Olanzapine and the antiplatelet agent Ticlopidine. researchgate.netresearchgate.net

This compound serves as a valuable precursor in this context by enabling the systematic synthesis of libraries of novel compounds built around the 3-methyl-thienyl core. By utilizing this building block in the MCRs and cyclization strategies discussed previously, medicinal chemists can rapidly produce a multitude of analogues for biological screening.

Future Research Perspectives and Methodological Advancements

Development of More Efficient and Sustainable Synthetic Routes

Future synthetic strategies for thiophene (B33073) derivatives like 2-(3-methylthiophen-2-yl)acetonitrile will increasingly prioritize sustainability and efficiency. rsc.org Researchers are focusing on "green chemistry" approaches, which aim to reduce waste and minimize the use of hazardous substances. benthamscience.comeurekaselect.com Key areas of development include:

Atom Economy: Innovative methods, such as the heterocyclization of functionalized alkynes, are being developed to construct the thiophene ring in a single, regiosepecific step with high atom economy. mdpi.comresearchgate.net

Catalysis: There is a move towards using earth-abundant metal catalysts and exploring metal-free reaction pathways to reduce environmental impact and cost. nih.govorganic-chemistry.org This includes phosphine-free direct C-H arylation techniques that offer an efficient way to functionalize the thiophene core. organic-chemistry.org

Green Solvents and Conditions: The use of unconventional solvents like ionic liquids or deep eutectic solvents is being explored as a green alternative to traditional organic solvents. rsc.orgmdpi.com Additionally, solvent-free methods and energy sources like microwave radiation are being employed to create more environmentally friendly synthetic processes. benthamscience.comeurekaselect.com

A comparison of traditional versus emerging green synthetic methodologies is outlined below.

| Feature | Traditional Synthesis | Green Synthesis |

| Catalysts | Often relies on precious metals (e.g., Palladium). | Focus on earth-abundant metals (e.g., Copper) or metal-free approaches. nih.govorganic-chemistry.org |

| Solvents | Typically uses volatile organic compounds (VOCs). | Employs ionic liquids, deep eutectic solvents, or solvent-free conditions. rsc.org |

| Efficiency | May involve multiple steps with intermediate isolation. | Aims for one-pot reactions and high atom economy. rsc.orgnih.gov |

| Energy | Conventional heating methods. | Microwave-assisted or ultrasound-promoted reactions for reduced energy consumption. benthamscience.com |

Exploration of Uncharted Reactivity and Transformation Pathways

While the thiophene ring is known for its reactivity in electrophilic aromatic substitution, future research will delve into more complex and novel transformations. nih.gov The focus is on expanding the synthetic utility of this compound by exploring uncharted reaction pathways. This includes developing new catalytic systems for selective C–H bond functionalization at various positions on the thiophene ring, which has traditionally been a challenge. Furthermore, researchers are investigating novel transformations of the nitrile group beyond simple hydrolysis or reduction to create more complex heterocyclic systems. The development of innovative cyclization reactions starting from acyclic precursors containing sulfur is a significant step toward a direct and atom-economical synthesis of thiophene derivatives. mdpi.comresearchgate.netnih.gov

Advanced Computational Modeling for Structure-Property Relationship Refinement

Computational chemistry is becoming an indispensable tool for accelerating the discovery and refinement of thiophene-based compounds. Techniques like Density Functional Theory (DFT) are used to investigate the structural, electronic, and thermodynamic properties of these molecules. orientjchem.orgmdpi.com

Advanced computational modeling can:

Predict Molecular Properties: Accurately predict geometric parameters, energy gaps, and spectroscopic signatures (FT-IR, UV-Vis). mdpi.com

Elucidate Reaction Mechanisms: Help understand complex reaction pathways and predict the feasibility of new transformations.

Guide Rational Design: By establishing clear structure-property relationships, computational models can guide the in silico design of new derivatives with tailored electronic, optical, or biological properties, thereby prioritizing synthetic efforts. nih.gov For instance, modeling has been used to study intramolecular charge transfer transitions in thiophene-containing donor-acceptor copolymers, providing insights into their optoelectronic properties. researchgate.net

However, it is important to note that some computational methods, like time-dependent density functional theory (TDDFT), can sometimes yield qualitatively incorrect results for certain thiophene-based compounds, necessitating careful selection of computational approaches. acs.org

Integration with Flow Chemistry and Automation in Synthesis

The transition from traditional batch processing to continuous flow chemistry represents a significant methodological advancement for the synthesis of heterocyclic compounds, including this compound. researchgate.netdurham.ac.uk Flow chemistry offers numerous advantages:

Enhanced Control and Safety: It allows for precise control over reaction parameters like temperature and pressure, leading to higher yields, increased purity, and improved safety profiles. researchgate.netmdpi.com

Scalability and Efficiency: Flow reactors facilitate easier scaling of production and can significantly reduce reaction times. researchgate.netdurham.ac.ukmdpi.com

Automation: The integration of automation and in-line analysis enables high-throughput synthesis, rapid optimization of reaction conditions, and reproducible, data-driven protocols. researchgate.netdurham.ac.uk This automated approach accelerates the "hit-to-lead" process in drug discovery by reducing delays in the synthesis and evaluation loop. durham.ac.uk

The combination of flow synthesis with solid-supported reagents and scavengers allows for multi-step sequences that produce high-quality products without the need for traditional purification methods. durham.ac.ukuc.pt

Design of Next-Generation Thiophene-Nitrile Based Scaffolds for Diverse Chemical Applications

The this compound core is a versatile building block for designing novel molecular scaffolds. espublisher.comespublisher.commdpi.com Its derivatives have shown significant potential across various fields, from medicinal chemistry to materials science. mdpi.comresearchgate.netnih.govnih.gov

Future design efforts will focus on:

Medicinal Chemistry: The thiophene ring is a well-known bioisostere of the benzene (B151609) ring and is a key component in numerous pharmaceuticals. nih.gov By modifying the scaffold, researchers aim to develop new therapeutic agents, including anticancer, antimicrobial, and anti-inflammatory drugs. nih.govnih.govnih.gov

Materials Science: Thiophene derivatives are crucial in the development of organic semiconductors, organic light-emitting diodes (OLEDs), and photovoltaic materials. nih.gov Designing new scaffolds can lead to materials with improved charge transport properties and stability.

Agrochemicals and Dyes: The versatility of the thiophene-nitrile structure also makes it a valuable precursor for creating new agrochemicals and advanced azo dyes for various industrial applications. espublisher.comespublisher.com

The systematic exploration of structure-activity relationships (SAR) will be crucial in tailoring these next-generation scaffolds for specific, high-value applications. nih.gov

常见问题

Basic Questions

Q. What are the established synthetic routes for 2-(3-Methylthiophen-2-yl)acetonitrile, and what reaction conditions are critical for achieving high yields?

- Methodological Answer : Synthesis typically involves functionalization of the thiophene ring followed by cyanoethylation. Key steps include using strong acids (e.g., sulfuric acid) for nitration or trifluoromethylation, controlled temperatures (0–60°C), and solvents like acetonitrile to stabilize intermediates. For example, continuous flow reactors and crystallization can enhance purity and yield in multi-step syntheses .

Q. How should researchers characterize the structural and electronic properties of this compound?

- Methodological Answer : Combine spectroscopic techniques (NMR, IR, mass spectrometry) with X-ray crystallography. The SHELX software suite is recommended for refining crystal structures, particularly for handling high-resolution or twinned data. Computational tools like density functional theory (DFT) can predict electronic properties and validate experimental results .

Q. What chromatographic techniques are optimal for purity analysis of this compound?

- Methodological Answer : High-performance liquid chromatography (HPLC) using mobile phases such as methanol-acetonitrile mixtures (60:40 to 95:5 ratios) with pH-adjusted buffers (e.g., triethylamine-acetic acid) improves separation efficiency. Ensure column compatibility with polar nitrile groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic or crystallographic data during structural analysis?

- Methodological Answer : Cross-validate data using multiple techniques (e.g., single-crystal XRD with SHELX for precise bond-length measurements). Pair experimental results with DFT simulations to resolve ambiguities in electron density maps or unexpected resonance shifts in NMR .

Q. What strategies optimize reaction conditions for synthesizing derivatives of this compound to enhance selectivity?

- Methodological Answer : Employ catalysts (e.g., palladium for cross-coupling) and gradient temperature protocols to minimize side reactions. Industrial-scale methods, such as continuous flow reactors, improve heat distribution and scalability for nitration or halogenation steps .

Q. How should researchers design experiments to evaluate the biological activity of this compound against drug-resistant pathogens?

- Methodological Answer : Use biochemical assays (e.g., enzyme inhibition kinetics) and cell-based models to assess interactions with microbial targets. The compound’s trifluoromethyl or nitro groups may enhance lipophilicity, facilitating membrane penetration. Validate mechanisms via isotopic labeling or mutagenesis studies .

Q. What computational approaches are recommended to study the reactivity and interaction mechanisms of this compound?

- Methodological Answer : Molecular docking and molecular dynamics simulations can predict binding affinities with biological targets (e.g., enzymes or receptors). Quantum mechanical/molecular mechanical (QM/MM) methods elucidate reaction pathways for derivatization or bioreduction processes .

Q. How can researchers address challenges in scaling up the synthesis of this compound while maintaining reproducibility?

- Methodological Answer : Implement process analytical technology (PAT) for real-time monitoring of reaction parameters (pH, temperature). Optimize purification via fractional crystallization or distillation, as described in industrial nitration protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。